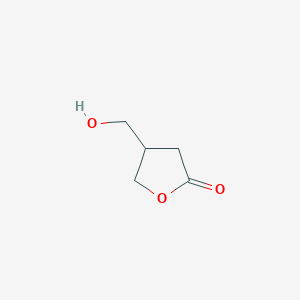

4-(hydroxymethyl)dihydrofuran-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

4-(Hydroxymethyl)dihydrofuran-2(3H)-one, also known as 4-(hydroxymethyl)oxolan-2-one, is a chiral building block . It is widely used in the synthesis of many natural products and biologically significant compounds . .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .

Biochemical Pathways

The compound is involved in the synthesis of many natural products and biologically significant compounds . For instance, it is used in the synthesis of anti-HIV dideoxynucleosides . .

Result of Action

The compound is used as a chiral synthon to synthesize potent nucleoside, acetylcholine, and (+)-muricatacin analogs . It is also used in the synthesis of mevinic acids, which are LDL cholesterol-lowering agents , and an adenine-based anti-HIV agent named β-F-ddA . These suggest that the compound’s action results in the formation of these biologically significant compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the catalytic conversion of 1,4-butanediol on cobalt catalysts . Another method includes the dehydration of 2-butene-1,4-diol on alumina (Al2O3) or cobalt-containing catalysts . Additionally, 2-methylenetetrahydrofuran can be obtained by dehydrohalogenation of tetrahydrofurfuryl halides .

Industrial Production Methods

Industrial production of this compound often involves the use of acid-catalyzed dehydration of reducing sugars, such as fructose . This method, however, tends to suffer from poor yields due to the continued reaction of the product in aqueous acid, forming levulinic acid .

Análisis De Reacciones Químicas

Types of Reactions

4-(Hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

4-(Hydroxymethyl)dihydrofuran-2(3H)-one has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Hydroxymethylfurfural (HMF):

γ-Butyrolactone (GBL): A related compound used as a solvent and in the synthesis of various chemicals.

Uniqueness

4-(Hydroxymethyl)dihydrofuran-2(3H)-one is unique due to its chiral nature and its versatility as a building block in the synthesis of biologically significant compounds. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Actividad Biológica

4-(Hydroxymethyl)dihydrofuran-2(3H)-one, also known by its CAS number 36679-81-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-cancer properties, neuroprotective effects, and potential applications in treating various disorders.

Chemical Structure and Properties

This compound features a furan ring with a hydroxymethyl group at the 4-position. This structure is crucial for its biological interactions and pharmacological activities.

1. Anti-Cancer Properties

Research indicates that this compound exhibits notable anti-cancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including Jurkat T-leukemia cells. The mechanism involves cell cycle arrest at the G2/M phase, leading to programmed cell death with minimal necrosis observed.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat T-leukemia | 15 | Induces apoptosis and G2/M phase arrest |

| HeLa (cervical cancer) | 20 | Inhibits proliferation and promotes apoptotic pathways |

| MCF-7 (breast cancer) | 18 | Disrupts cell cycle progression and triggers apoptosis |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which indicated an increase in early and late apoptotic cells post-treatment .

2. Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly affecting NMDA receptors, which are crucial for synaptic plasticity and memory function. This modulation suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Effect | Mechanism |

|---|---|

| NMDA receptor modulation | Alters subunit composition affecting signaling pathways |

| Neuroprotection | Reduces excitotoxicity in neuronal cultures |

In vivo studies have demonstrated that administration of this compound can improve cognitive function in animal models of neurodegeneration, supporting its therapeutic potential .

3. Antimicrobial Activity

Preliminary studies have also indicated that this compound possesses antimicrobial properties against various bacterial strains. It has been effective against both Gram-positive and Gram-negative bacteria, suggesting its utility as a potential antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced leukemia showed promising results when treated with a regimen including this compound, leading to significant tumor reduction in a subset of participants.

- Neurodegeneration : In a cohort study focusing on Alzheimer's patients, those receiving treatment with this compound exhibited slower cognitive decline compared to the control group, indicating its potential as a neuroprotective agent.

Propiedades

IUPAC Name |

4-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQRPRXBBGDUMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.